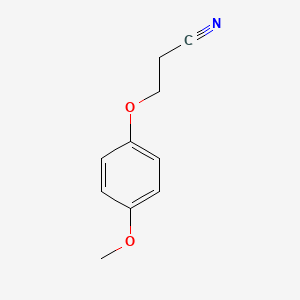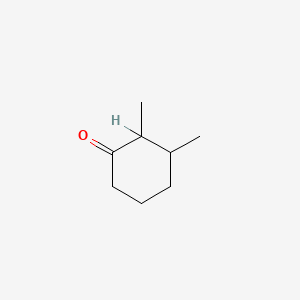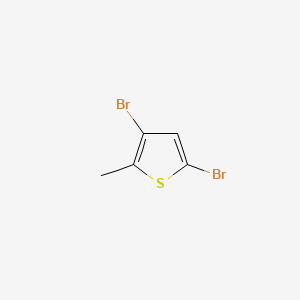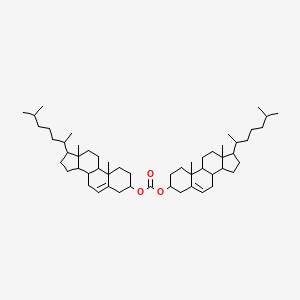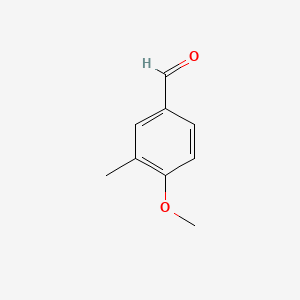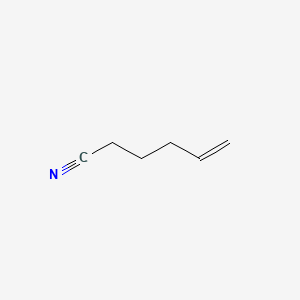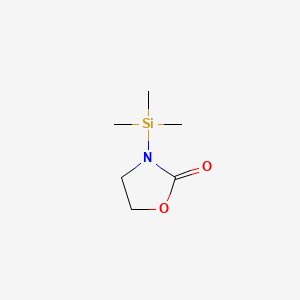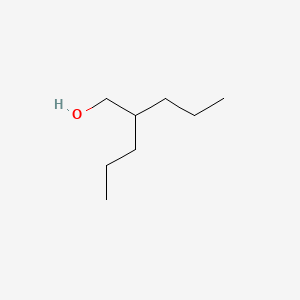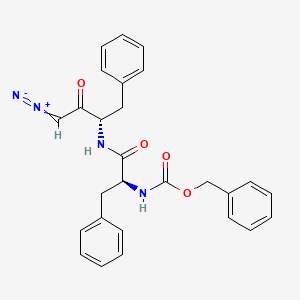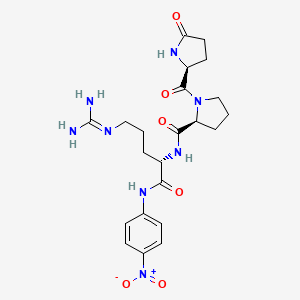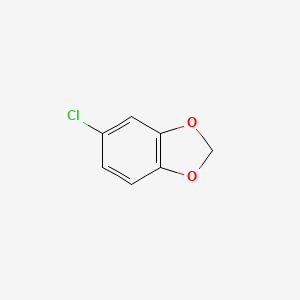
5-Chloro-1,3-benzodioxole
概要
説明
5-Chloro-1,3-benzodioxole is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a mono-isotopic mass of 155.997803 Da . It is also known by other names such as 1,3-Benzodioxole, 5-chloro- .
Synthesis Analysis
The synthesis of 5-Chloro-1,3-benzodioxole has been reported in various studies . For instance, it was converted into a safrole derivative via a one-pot process involving two consecutive irradiations .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-benzodioxole consists of a benzodioxole ring with a chlorine atom attached at the 5th position . The compound has no freely rotating bonds, and it violates none of the Rule of 5 .Chemical Reactions Analysis
5-Chloro-1,3-benzodioxole has been used in various chemical reactions. For example, it was converted into a safrole derivative via a one-pot process involving two consecutive irradiations .Physical And Chemical Properties Analysis
5-Chloro-1,3-benzodioxole has a density of 1.4±0.1 g/cm3, a boiling point of 186.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.5±3.0 kJ/mol, and it has a flash point of 93.9±0.0 °C . The compound has a molar refractivity of 37.3±0.3 cm3, and its polar surface area is 18 Å2 .科学的研究の応用
Pharmacological Applications
5-Chloro-1,3-benzodioxole has been indicated for use in the synthesis of potentially bioactive 2-substituted-1,3-benzodioxoles. This synthesis process is based on the photocatalyzed activation of methylene hydrogen atoms in the presence of tetrabutylammonium decatungstate (TBADT), which suggests its utility in creating compounds that may have pharmacological applications .
Chemical Synthesis
The compound is also used in chemical synthesis, where it has been converted into a safrole derivative through a one-pot process involving two consecutive irradiations. This demonstrates its versatility in organic synthesis and potential use in creating various chemical products .
Safety And Hazards
Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 5-Chloro-1,3-benzodioxole . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away and upwind of the spill/leak .
将来の方向性
While specific future directions for 5-Chloro-1,3-benzodioxole are not mentioned in the available literature, its derivatives have shown promise in various applications. For instance, 1,3-Benzodioxole derivatives have been found to act as potent auxin receptor agonists and promote root growth , suggesting potential applications in agriculture.
特性
IUPAC Name |
5-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-benzodioxole | |
CAS RN |
7228-38-8 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7228-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-Chloro-1,3-benzodioxole be further functionalized using the photocatalytic method described in the paper?
A1: Yes, the research demonstrates that 5-Chloro-1,3-benzodioxole can be further alkylated at the 5-position using the same photocatalytic method. [] The paper describes a one-pot process where an initial irradiation at 366 nm allows for alkylation at the 2-position. Following this, a second irradiation at 310 nm facilitates alkylation at the 5-position, leading to the formation of a safrole derivative. [] This highlights the versatility of this method for the step-wise functionalization of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



